molecular formula C7H9FN2 B3245444 3-Fluoro-5-methylbenzene-1,2-diamine CAS No. 168966-55-0

3-Fluoro-5-methylbenzene-1,2-diamine

Cat. No. B3245444
CAS RN: 168966-55-0
M. Wt: 140.16 g/mol
InChI Key: TZBSPDKPSUCRTC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1,2-diamine is a chemical compound with the CAS Number: 168966-55-0 . It has a molecular weight of 140.16 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-5-methyl-1,2-benzenediamine . The InChI code is 1S/C7H9FN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 .

The physical form of the compound is a powder . The storage temperature is room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Soluble Fluoro-polyimides

3-Fluoro-5-methylbenzene-1,2-diamine is used in the synthesis of soluble fluoro-polyimides. These polymers are created by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. The resulting polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various industrial applications (Xie et al., 2001).

Development of Fluorinated Polyimides for Electronics

Another significant application of this compound is in the development of fluorinated polyimides. These materials, synthesized from various fluorine-substituted diamines, demonstrate promising properties for electronics applications due to their low dielectric constants, moisture absorption, and coefficient of thermal expansion, along with high thermal stability (Feiring et al., 1993).

Creation of Aromatic Polyamides

This compound is also integral in creating aromatic polyamides with pendent diphenylamino or carbazolyl groups. These polyamides have excellent mechanical properties and moderate softening temperatures, making them useful in various manufacturing processes (Hsiao et al., 2004).

Safety and Hazards

The compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-fluoro-5-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSPDKPSUCRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289849
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylbenzene-1,2-diamine

CAS RN

168966-55-0
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168966-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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